molecular formula C13H7ClFN3O B4404352 N-(5-chloropyridin-2-yl)-4-cyano-2-fluorobenzamide

N-(5-chloropyridin-2-yl)-4-cyano-2-fluorobenzamide

Cat. No.: B4404352
M. Wt: 275.66 g/mol
InChI Key: OVCSVNIVTWIAAA-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-cyano-2-fluorobenzamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro-substituted pyridine ring, a cyano group, and a fluorobenzamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-cyano-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of the cyano group through a nucleophilic substitution reaction.

    Coupling: Formation of the amide bond between the pyridine and benzamide moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-cyano-2-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-cyano-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-chloropyridin-2-yl)-4-cyano-2-fluorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-pyridinyl)-4-nitrobenzamide
  • N-(5-chloro-2-pyridinyl)-5-methyl-3-isoxazolecarboxamide
  • N-(5-chloro-2-pyridinyl)-4-(phenylmethoxy)benzamide

Uniqueness

N-(5-chloropyridin-2-yl)-4-cyano-2-fluorobenzamide is unique due to the presence of both cyano and fluorobenzamide groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-cyano-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3O/c14-9-2-4-12(17-7-9)18-13(19)10-3-1-8(6-16)5-11(10)15/h1-5,7H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCSVNIVTWIAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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